7-Cloro-7-desoxi-1-tiolincosaminida de metilo

Descripción general

Descripción

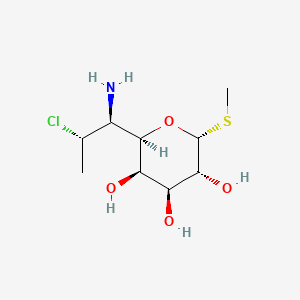

The compound Methyl 7-Chloro-7-deoxy-1-thiolincosaminide is a complex organic molecule characterized by multiple chiral centers and functional groups

Aplicaciones Científicas De Investigación

Methyl 7-Chloro-7-deoxy-1-thiolincosaminide: has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-Chloro-7-deoxy-1-thiolincosaminide typically involves multi-step organic synthesis. The process begins with the preparation of the oxane ring, followed by the introduction of the amino and chloropropyl groups. The methylsulfanyl group is then added under specific reaction conditions to ensure the correct stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis machines and large-scale reactors to ensure consistency and efficiency. The process is optimized to minimize waste and maximize yield, often involving the use of catalysts and controlled reaction environments.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 7-Chloro-7-deoxy-1-thiolincosaminide: undergoes various types of chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

Reduction: The amino group can be reduced to form different amine derivatives.

Substitution: The chloropropyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) are used under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, various amine derivatives, and substituted oxane derivatives.

Mecanismo De Acción

The mechanism by which Methyl 7-Chloro-7-deoxy-1-thiolincosaminide exerts its effects involves interactions with specific molecular targets. The amino and chloropropyl groups are key functional groups that interact with enzymes and receptors, modulating their activity. The methylsulfanyl group may also play a role in the compound’s bioactivity by influencing its binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

- (2R,3R,4S,5R,6R)-2-[(1S,2S)-1-amino-2-hydroxypropyl]-6-(methylsulfanyl)oxane-3,4,5-triol

- (2R,3R,4S,5R,6R)-2-[(1S,2S)-1-amino-2-bromopropyl]-6-(methylsulfanyl)oxane-3,4,5-triol

Uniqueness

The presence of the chloropropyl group in Methyl 7-Chloro-7-deoxy-1-thiolincosaminide distinguishes it from similar compounds, potentially offering unique reactivity and biological activity

Actividad Biológica

Methyl 7-Chloro-7-deoxy-1-thiolincosaminide (CAS Number 22965-79-3) is a derivative of lincomycin, a well-known lincosamide antibiotic. This compound has garnered attention for its potential biological activities, particularly its antibacterial properties against Gram-positive bacteria. This article explores the biological activity of methyl 7-chloro-7-deoxy-1-thiolincosaminide, including its mechanism of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

Methyl 7-Chloro-7-deoxy-1-thiolincosaminide is characterized by the following structural features:

- Molecular Formula : C₁₇H₃₁ClN₂O₅S

- Molecular Weight : 410.96 g/mol

- Physical State : White powder

This compound is a modification of the monosaccharide D-glucose and serves as an intermediate in the synthesis of various lincomycin-derived antibiotics .

Methyl 7-chloro-7-deoxy-1-thiolincosaminide exerts its antibacterial effects primarily by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, disrupting the formation of peptide bonds during translation. This action is similar to that of other lincosamide antibiotics, which are effective against a range of Gram-positive pathogens, including Staphylococcus aureus and Streptococcus pneumoniae.

Structure-Activity Relationships (SAR)

Research has shown that modifications at the C-7 position significantly influence the antibacterial activity of lincomycin derivatives. The introduction of chlorine and thiol groups at this position enhances the compound's binding affinity to bacterial ribosomes, thereby increasing its efficacy. A study on various lincomycin derivatives demonstrated that compounds with similar modifications exhibited improved antibacterial properties compared to their parent structures .

Table 1: Comparison of Lincomycin Derivatives

| Compound Name | C-7 Modification | Antibacterial Activity |

|---|---|---|

| Lincomycin | None | Reference |

| Methyl 7-Chloro-7-deoxy-1-thiolincosaminide | Chlorine + Thiol | Enhanced |

| 7-Iodo-7-deoxylincomycin | Iodine | Superior to Lincomycin |

| Pirlimycin | None | Moderate |

Case Studies and Research Findings

Several studies have highlighted the biological activity of methyl 7-chloro-7-deoxy-1-thiolincosaminide:

- Antibacterial Efficacy : A study published in The Journal of Antibiotics evaluated various lincomycin derivatives, including methyl 7-chloro-7-deoxy-1-thiolincosaminide, against clinical isolates of Staphylococcus aureus. The results indicated that this compound exhibited significant antibacterial activity, comparable to that of established antibiotics like vancomycin .

- Resistance Mechanisms : Research has also focused on understanding how modifications in lincomycin derivatives can overcome bacterial resistance mechanisms. Methyl 7-chloro-7-deoxy-1-thiolincosaminide was found to retain effectiveness against strains harboring the erm gene, which typically confers resistance to lincosamides .

- In Vivo Studies : Animal model studies have shown promising results for methyl 7-chloro-7-deoxy-1-thiolincosaminide in treating infections caused by resistant Gram-positive bacteria. These studies suggest that this compound could be a valuable addition to the arsenal against antibiotic-resistant pathogens.

Propiedades

IUPAC Name |

(2R,3R,4S,5R,6R)-2-[(1S,2S)-1-amino-2-chloropropyl]-6-methylsulfanyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18ClNO4S/c1-3(10)4(11)8-6(13)5(12)7(14)9(15-8)16-2/h3-9,12-14H,11H2,1-2H3/t3-,4+,5-,6+,7+,8+,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVVQUVMUAMNLLX-WCFBUKAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1C(C(C(C(O1)SC)O)O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)SC)O)O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90704848 | |

| Record name | (2R,3R,4S,5R,6R)-2-[(1S,2S)-1-amino-2-chloropropyl]-6-methylsulfanyloxane-3,4,5-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90704848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22965-79-3 | |

| Record name | (2R,3R,4S,5R,6R)-2-[(1S,2S)-1-amino-2-chloropropyl]-6-methylsulfanyloxane-3,4,5-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90704848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.